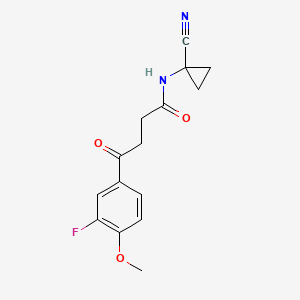![molecular formula C19H17F3N2O2 B2872676 N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941979-22-2](/img/structure/B2872676.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mecanismo De Acción
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
This compound acts as a direct inhibitor of activated Factor Xa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s action on Factor Xa affects the coagulation cascade. Factor Xa, together with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The result of the compound’s action is the inhibition of the coagulation cascade, which can prevent the formation of blood clots . This makes it potentially useful in the prevention and treatment of various thromboembolic diseases .
Análisis Bioquímico
Biochemical Properties
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide interacts with factor Xa, a key enzyme in the coagulation cascade . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This impacts cell signaling pathways and cellular metabolism related to coagulation.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to factor Xa and inhibiting its activity . This prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Temporal Effects in Laboratory Settings
It has been shown to produce a rapid onset of inhibition of factor Xa .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in the coagulation cascade, a complex metabolic pathway . It interacts with factor Xa, a key enzyme in this pathway .
Subcellular Localization
The information provided is based on the current understanding and available literature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidinyl intermediate. The key steps include:
Formation of the Piperidinyl Intermediate: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling with Phenyl Ring: The piperidinyl intermediate is then coupled with a phenyl ring through a series of reactions, often involving catalysts and specific solvents.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzamide: Similar structure but lacks the trifluoromethyl group.
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-chlorobenzamide: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-7-13(8-10-14)18(26)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUZKUGHBUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
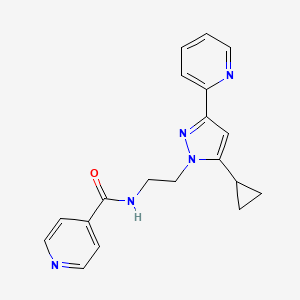
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
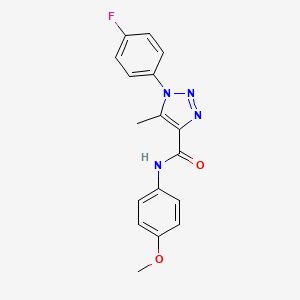
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2872604.png)

![4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2872608.png)
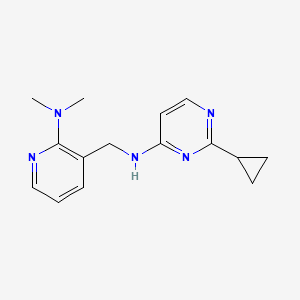
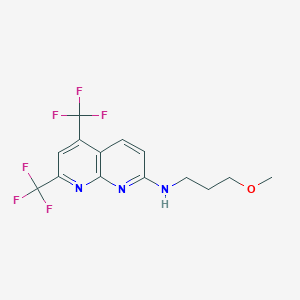
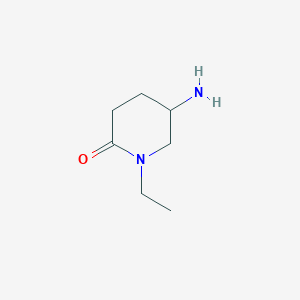
![1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
